Triethylmethylammonium methyl carbonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylmethylammonium methyl carbonate can be synthesized by heating triethylamine and dimethyl carbonate at a temperature range of 150-180°C . The reaction typically occurs in the presence of an alcohol, which acts as a solvent and facilitates the formation of the quaternary ammonium salt .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Triethylmethylammonium methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce triethylmethylammonium halides, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
Triethylmethylammonium methyl carbonate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Mechanism of Action
The mechanism of action of triethylmethylammonium methyl carbonate involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can participate in ionic interactions with cellular membranes, affecting membrane stability and function .
Comparison with Similar Compounds
Similar Compounds
Triethylmethylammonium chloride: This compound has a similar structure but contains a chloride ion instead of a methyl carbonate group.
Tetramethylammonium methyl carbonate: Another quaternary ammonium salt with similar properties but different alkyl groups.
Tributylmethylammonium methyl carbonate: This compound has longer alkyl chains, which can affect its solubility and reactivity.
Uniqueness
Triethylmethylammonium methyl carbonate is unique due to its specific combination of alkyl groups and the presence of a methyl carbonate group. This structure imparts distinct solubility, reactivity, and catalytic properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl carbonate;triethyl(methyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQIDJHZYPEFBP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.COC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452107 | |
Record name | Triethylmethylammonium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113840-08-7 | |
Record name | Triethylmethylammonium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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